molecular formula C16H10N4 B11043974 1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile

1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile

Cat. No.: B11043974
M. Wt: 258.28 g/mol
InChI Key: ZCTBCORWESILBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile is a synthetic organic compound characterized by its indazole core structure, which is substituted with a 4-methylphenyl group and two cyano groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated indazole intermediate.

    Addition of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano groups and the indazole core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole-5,6-dicarbonitrile: Lacks the 4-methyl substitution, which may affect its biological activity and chemical reactivity.

    1-(4-chlorophenyl)-1H-indazole-5,6-dicarbonitrile: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and reactivity.

    1-(4-methoxyphenyl)-1H-indazole-5,6-dicarbonitrile: The methoxy group can influence the compound’s solubility and interaction with biological targets.

Uniqueness

1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

1-(4-methylphenyl)indazole-5,6-dicarbonitrile

InChI

InChI=1S/C16H10N4/c1-11-2-4-15(5-3-11)20-16-7-13(9-18)12(8-17)6-14(16)10-19-20/h2-7,10H,1H3

InChI Key

ZCTBCORWESILBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC(=C(C=C3C=N2)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.